molecular formula C12H10O2S B1407072 4-Methyl-3-(thiophen-3-yl)benzoic acid CAS No. 1499704-36-7

4-Methyl-3-(thiophen-3-yl)benzoic acid

Cat. No.: B1407072
CAS No.: 1499704-36-7
M. Wt: 218.27 g/mol
InChI Key: OQHFIHAQLGCGRO-UHFFFAOYSA-N
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Description

4-Methyl-3-(thiophen-3-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a thiophene ring

Biochemical Analysis

Biochemical Properties

4-Methyl-3-(thiophen-3-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including this compound, have been shown to exhibit interactions with enzymes involved in oxidative stress responses and metabolic pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the expression of genes involved in inflammatory responses and apoptosis . By altering the activity of key signaling molecules, this compound can impact cell proliferation, differentiation, and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it may interact with transcription factors, influencing gene expression patterns . These molecular interactions are crucial for understanding the compound’s role in various biological processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo metabolic degradation, leading to the formation of metabolites with different biological activities . Long-term exposure to this compound may result in cumulative effects on cellular processes, highlighting the importance of monitoring its stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant activities . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessment.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted through urine or bile. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(thiophen-3-yl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

4-Methyl-3-(thiophen-3-yl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Methyl-3-(thiophen-3-yl)benzoic acid is unique due to the presence of both a methyl group and a thiophene ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-methyl-3-thiophen-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-2-3-9(12(13)14)6-11(8)10-4-5-15-7-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHFIHAQLGCGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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